molecular formula C14H12ClN B1663657 MPEP hydrochloride CAS No. 219911-35-0

MPEP hydrochloride

Cat. No.: B1663657
CAS No.: 219911-35-0
M. Wt: 229.70 g/mol
InChI Key: PKDHDJBNEKXCBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPEP hydrochloride involves several steps, starting with the preparation of 2-methyl-6-(phenylethynyl)pyridine, which is then converted to its hydrochloride salt . The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MPEP hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Biological Activity

MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.

MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .

Neuroprotective Properties

Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cognitive Enhancement

In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.

Addiction and Substance Use Disorders

MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .

Table 1: Summary of Biological Activities of this compound

Activity Model Findings
NeuroprotectionPrimary rat neuronal culturesReduced NMDA-induced cell death at 20 µM
Cognitive enhancementFmr1 KO miceImproved maze performance; reduced errors; reversed PSD-95 deficits
Addiction behavior suppressionRodent modelsDecreased ethanol self-administration; reduced cocaine/nicotine seeking

Properties

CAS No.

219911-35-0

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride

InChI

InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H

InChI Key

PKDHDJBNEKXCBI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl

Canonical SMILES

CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

96206-92-7

Synonyms

2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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